molecular formula C₈H₁₀ClN₃S·xH₂O B1147505 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride CAS No. 149022-15-1

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride

Cat. No. B1147505
CAS RN: 149022-15-1
M. Wt: 215.7
InChI Key:
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Description

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride is a compound that has been explored for various chemical reactions and properties, including its potential in synthesizing new heterocycles with antitumor activities. Its derivatives have shown activity against several human solid tumor cell lines, highlighting its significance in medicinal chemistry research (Ibrahim et al., 2015).

Synthesis Analysis

The synthesis of this compound and its derivatives involves condensation reactions with selected aldehydes to form Schiff bases, followed by various cyclization reactions to afford compounds with potential antitumor properties (Ibrahim et al., 2015).

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques, such as IR, UV/Vis, and NMR spectroscopies, have been used to characterize the molecular structure of benzothiazole hydrazone derivatives. These studies provide insights into the molecular arrangements and the potential of these compounds as building blocks for conducting molecular materials (Gatard et al., 2010).

Chemical Reactions and Properties

Benzothiazole hydrazones undergo various chemical reactions, including condensations and cyclizations, to form a diverse range of compounds. These reactions are essential for synthesizing molecules with potential biological activities, including anticancer properties (Ibrahim et al., 2015).

Physical Properties Analysis

The physical properties of benzothiazole hydrazone derivatives, such as solubility, melting points, and crystalline structures, have been studied using various analytical techniques. These properties are crucial for understanding the stability and reactivity of these compounds (Yosef, 2010).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity, stability, and potential biological activities, have been extensively studied. These properties are fundamental to the development of new drugs and materials with specific functions (Ibrahim et al., 2015).

Scientific Research Applications

Benzothiazoles in Drug Discovery

Benzothiazole derivatives have been widely recognized for their extensive pharmaceutical applications, including their potential as chemotherapeutic agents. The benzothiazole scaffold is notable for its broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. It has found use in clinical settings for treating various diseases. The 2-arylbenzothiazoles, in particular, are under development as antitumor agents due to their simple structure and potent efficacy. The structural simplicity and synthesis ease of benzothiazoles allow for the development of chemical libraries that could aid in the discovery of new chemical entities for the market (Kamal et al., 2015).

Structural Activity Relationship

Benzothiazoles, including 2(3H)-Benzothiazolone derivatives, exhibit a wide range of activities due to their unique structural framework. Substitutions at specific positions on the benzothiazole ring significantly influence their pharmacological properties. These compounds are pivotal in medicinal chemistry, providing a high degree of structural diversity useful for the search for new therapeutic agents. The benzothiazole ring system's incorporation into bioactive molecules has led to the development of compounds with varied pharmacological activities, such as antiviral, antimicrobial, anti-inflammatory, and anticancer effects (Bhat & Belagali, 2020).

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed and can cause eye irritation . It is recommended to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of ingestion, immediate medical attention is required .

properties

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZPVSPULCMUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884060
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4338-98-1, 14448-67-0, 149022-15-1
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1)
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Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone hydrochloride
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Record name 3-methylbenzothiazol-2(3H)-one hydrazone monohydrochloride
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Q & A

Q1: How does MBTH enable the detection of various analytes in spectrophotometric methods?

A1: MBTH acts as a chromogenic reagent, undergoing specific reactions with target analytes to produce colored compounds. The intensity of the color, measured by a spectrophotometer, correlates directly with the analyte concentration. []

Q2: What are some examples of analytes that can be detected using MBTH-based spectrophotometric methods?

A2: MBTH-based methods have been developed for detecting a wide range of analytes, including:* Metal ions like Thallium (III) [] and Selenium (IV) []* Pharmaceutical compounds like Vardenafil [, ], Cefixime trihydrate [], Gemcitabine HCl [], Abacavir Sulphate [], and Tolterodine Tartrate []* Biomolecules like chitin in fungi [] and catecholamines [, ]* Environmental pollutants like formaldehyde [, ] and nitrite []

Q3: How sensitive are MBTH-based spectrophotometric methods?

A3: MBTH-based methods exhibit varying sensitivities depending on the specific analyte and reaction conditions. For instance, the method for Thallium (III) detection has a Sandell's sensitivity of 0.00723 microg/mL. [] The formaldehyde detection method can detect concentrations as low as 3 micrograms m-3. []

Q4: What are the typical color changes observed in MBTH-based assays, and what wavelengths are used for measurement?

A4: The color of the reaction product depends on the specific analyte and reaction conditions. Examples include:* Blue: Reaction product with formaldehyde in the presence of iron (III) chloride-sulfamic acid, measured at 628 nm. []* Green: Formed with Vardenafil in the presence of ferric chloride in acidic medium, measured at 625 nm. [, ]* Pink: Resulting from the reaction with selenium (IV) and dopamine hydrochloride in sulfuric acid, measured at 520 nm. []* Orange: Produced in the reaction with catecholamine (methyldopa) and potassium ferricyanide at pH 10.4, measured at 460 nm. []

Q5: Are there any limitations to using MBTH in spectrophotometric methods?

A5: While generally versatile, potential limitations include:* Interference from other compounds present in the sample matrix. [, ]* Optimization of reaction conditions (pH, temperature, reagent concentrations) for each specific analyte is crucial for reliable results. [, , ]

Q6: How is MBTH used to study enzymes like peroxidase?

A6: MBTH can be used as a substrate in peroxidase assays. Horseradish peroxidase, for example, catalyzes the oxidation of MBTH in the presence of hydrogen peroxide. This reaction forms a blue-colored product, allowing for the quantification of peroxidase activity. []

Q7: What is the role of MBTH in studying the enzyme pyranose oxidase?

A7: MBTH, along with 3-dimethylaminobenzoic acid, is used as a chromogenic reagent in a spectrophotometric assay for pyranose oxidase activity. The enzyme catalyzes the oxidation of glucose to produce hydrogen peroxide, which then reacts with the MBTH/DMAB system, generating a measurable color change. This method has been applied to study the enzyme in various fungi like Phanerochaete chrysosporium and Trametes versicolor. [, ]

Q8: Has the stability of MBTH under different conditions been studied?

A8: While specific stability studies on MBTH alone are limited in the provided research, its stability within reaction mixtures has been investigated. For instance, the blue-colored product formed with formaldehyde remains stable for a sufficient duration for analysis. [] Similarly, the stability of colored products formed with other analytes like selenium (IV) and catecholamine has also been noted. [, ]

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